Product packaging for 1-Benzhydrylpiperidin-4-ol(Cat. No.:CAS No. 101768-26-7)

1-Benzhydrylpiperidin-4-ol

Cat. No.: B3200369
CAS No.: 101768-26-7
M. Wt: 267.4 g/mol
InChI Key: MEBUBVULCPVIME-UHFFFAOYSA-N
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Description

1-Benzhydrylpiperidin-4-ol is a chemical compound of significant interest in medicinal chemistry, featuring a piperidine ring system substituted with a benzhydryl group and a hydroxyl moiety. The piperidine nucleus is a fundamental scaffold in drug discovery, present in a wide array of therapeutic agents due to its versatile pharmacophoric features . Compounds containing the benzhydryl-piperidine structure have demonstrated notable biological activities in scientific research. Specifically, structurally related benzhydryl-sulfonyl-piperidine derivatives have shown potent antimicrobial efficacy against plant pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum , as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests the benzhydryl-piperidine framework is a valuable template for developing antimicrobial agents. Furthermore, recent studies highlight that benzhydryl-piperazine derivatives (a closely related nitrogen-containing heterocycle) exhibit strong cytotoxicity against cancer cells and function as potent androgen receptor (AR) antagonists . This positions such compounds as promising lead candidates in anti-prostate cancer research, particularly for targeting castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver . The presence of both the benzhydryl and hydroxyl groups on the piperidine ring makes this compound a crucial intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex derivatives for various pharmaceutical applications, including as potential anticancer, antiviral, and antimicrobial agents . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B3200369 1-Benzhydrylpiperidin-4-ol CAS No. 101768-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-17-11-13-19(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBUBVULCPVIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzhydrylpiperidin 4 Ol and Its Analogs

Stereoselective and Asymmetric Synthesis Pathways

The control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. For 1-benzhydrylpiperidin-4-ol and its analogs, where chirality can be introduced at the C-4 position of the piperidine (B6355638) ring and potentially on the benzhydryl moiety, stereoselective and asymmetric methods are crucial for obtaining enantiomerically pure products.

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent removal of the resolving agent. wikipedia.orgresearchgate.net

Common resolving agents for amines like piperidine derivatives include chiral acids such as tartaric acid and (S)-mandelic acid. wikipedia.org The process involves reacting the racemic this compound with an enantiopure acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org After separation, the individual diastereomers are treated with a base to liberate the pure enantiomers of the piperidine derivative.

Another approach involves the use of chiral stationary phases in high-performance liquid chromatography (HPLC) to resolve racemic intermediates or final products. nih.gov For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound, have been successfully resolved using cellulose-based chiral stationary phases. nih.gov

Table 1: Common Chiral Resolution Techniques

TechniqueDescriptionKey Considerations
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. wikipedia.orgresearchgate.netChoice of resolving agent is critical and often empirical. wikipedia.org The solubility difference between diastereomers must be sufficient for effective separation. wikipedia.org
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). nih.govA wide variety of CSPs are available, but finding the optimal one can require screening. nih.gov Scalability can be a concern for large-scale production.
Enzymatic Resolution Use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. mdpi.commdpi.comHigh enantioselectivity can often be achieved under mild reaction conditions. mdpi.com The enzyme's substrate specificity may limit the scope of the reaction. mdpi.com

Enantioselective Synthesis Strategies

To circumvent the inherent 50% loss of material in classical resolution, enantioselective synthesis has emerged as a more efficient approach. These methods aim to directly produce a single enantiomer of the desired product.

One notable strategy involves the asymmetric reduction of a corresponding ketone precursor, 1-benzhydrylpiperidin-4-one. This can be achieved using chiral reducing agents or catalysts. For example, the use of enzymes or metal catalysts with chiral ligands can facilitate the stereoselective reduction of the carbonyl group to the desired alcohol enantiomer. mdpi.com

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of substituted piperidines, chiral auxiliaries have been used to control the stereochemistry during ring formation or functionalization. nih.gov

Furthermore, asymmetric C-H functionalization represents a cutting-edge strategy. By employing rhodium catalysts with specific chiral ligands, it is possible to achieve site-selective and enantioselective functionalization of the piperidine ring, which can be a pathway to chiral analogs. nih.gov

Functional Group Interconversions and Derivatization

The ability to modify the core structure of this compound through functional group interconversions and derivatization is key to exploring the structure-activity relationships (SAR) of its analogs.

Alkylation and Acylation of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation can be readily achieved by reacting this compound or its precursors with various alkyl halides or by reductive amination. nih.govnih.gov For instance, N-alkylation of a piperidine precursor with 3-chloro-4'-fluoro propiophenone (B1677668) followed by reduction has been used to synthesize analogs with modified side chains. nih.gov

Acylation of the piperidine nitrogen to form amides is another important derivatization. This is typically accomplished by reacting the piperidine with an acyl chloride or anhydride (B1165640) in the presence of a base. These modifications can significantly alter the pharmacological properties of the resulting compounds.

Hydroxyl Group Modification and Etherification

The hydroxyl group at the C-4 position offers a versatile handle for further functionalization. It can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.govmsu.edu This allows for the introduction of a wide range of substituents at this position.

Etherification of the hydroxyl group is another common modification. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. msu.edu Alternatively, acid-catalyzed etherification methods can be employed. These modifications can impact the molecule's polarity and hydrogen bonding capabilities.

Aromatic Ring Functionalization and Substitution Patterns

The two phenyl rings of the benzhydryl group provide ample opportunity for functionalization through electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce a variety of substituents onto the aromatic rings. The position of these substituents can have a profound effect on the biological activity of the analogs. For example, the introduction of a fluoro group on one of the phenyl rings has been explored in the synthesis of related compounds. nih.gov

The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets. science.gov

Novel Catalyst Systems and Reaction Conditions in Benzhydryl-Piperidine Synthesis

The formation of the benzhydryl-piperidine scaffold is central to the synthesis of this compound. Modern synthetic chemistry has moved beyond traditional N-alkylation with benzhydryl halides, which often required harsh conditions. Recent advancements focus on novel catalyst systems and optimized reaction conditions to improve efficiency and selectivity.

Catalysis is at the forefront of these innovations. Transition-metal catalyzed reactions, for instance, offer milder and more versatile routes. Palladium-catalyzed cross-coupling reactions are employed to form the crucial C-N bond, with ongoing research into developing more effective ligands to boost catalyst performance. acs.org Lewis acids like scandium triflate (Sc(OTf)₃) have proven effective in promoting the N-alkylation of piperidines with benzhydryl alcohols, sometimes under solvent-free conditions. nih.gov Another approach involves the "borrowing hydrogen" process, where a catalyst, often iridium or ruthenium-based, facilitates the reaction of an amine with an alcohol, releasing only water as a byproduct and enhancing atom economy. uniurb.it

Microwave-assisted synthesis has also emerged as a significant tool, drastically cutting down reaction times—often from hours to minutes—and improving yields. researchgate.netnih.govnih.gov This technique has been successfully applied to the synthesis of various piperidine derivatives, including those with a benzhydryl moiety. researchgate.netnih.gov For example, microwave irradiation can facilitate the condensation of piperidine substituents onto a core structure, a method used in synthesizing libraries of piperidine-containing compounds. nih.govnih.gov

Furthermore, catalyst-free, one-pot multicomponent reactions (MCRs) represent a highly efficient strategy. nih.gov These reactions allow for the construction of complex molecules like benzodiazepine (B76468) and dihydroquinoxaline derivatives in a single step from simple, commercially available reagents, showcasing high atom economy and simplified procedures. nih.gov

Table 1: Novel Catalyst Systems and Reaction Conditions

Catalyst System / Condition Reactants Key Features Advantages Reference
Palladium-based Catalysts Piperidine derivative, Aryl halideFacilitates C-N bond formationMild conditions, good for intramolecular aminoarylation acs.org
Scandium Triflate (Sc(OTf)₃) o-Phenylenediamines, AldehydesUsed in benzodiazepine synthesisEfficient Lewis acid catalyst, can be used in greener solvents nih.gov
Borrowing Hydrogen Catalysts Amine, AlcoholRuthenium or Iridium complexesHigh atom economy, water as the only byproduct uniurb.it
Microwave Irradiation Piperidine derivative, electrophileAccelerated reaction ratesReduced reaction times, often higher yields researchgate.netnih.govnih.gov
Catalyst-Free MCR Isocyanide, Amine, KetoneOne-pot, multi-component reactionHigh atom economy, operational simplicity, reduced waste nih.gov

Green Chemistry Approaches in this compound Synthesis

In alignment with the principles of sustainable development, green chemistry plays an increasingly vital role in the synthesis of pharmaceutical compounds like this compound. These approaches focus on minimizing environmental impact by reducing waste, using safer substances, and improving energy efficiency. mit.eduorganic-chemistry.org

A primary goal of green chemistry is to replace hazardous solvents with more environmentally benign alternatives. mun.caresearchgate.net Water, ionic liquids, and supercritical fluids are explored as replacements for volatile organic compounds (VOCs). organic-chemistry.orgresearchgate.net Reactions performed "on-water" can sometimes show enhanced reactivity and selectivity, with the added benefit of simplified product isolation through filtration. organic-chemistry.org

Maximizing atom economy is another core principle, aiming to incorporate the maximum amount of starting materials into the final product. mit.edu Catalytic reactions, particularly those like the borrowing hydrogen process, are inherently more atom-economical than stoichiometric reactions, as they minimize the generation of waste. uniurb.it The development of catalyst-free, multicomponent reactions further advances this goal by combining several steps into one pot, which reduces the need for intermediate purification and lessens solvent use. nih.gov

Energy efficiency is also a key consideration. mit.edu Microwave-assisted synthesis and flow chemistry are two technologies that contribute significantly to this goal. vapourtec.com Microwave heating can be more energy-efficient than conventional methods, while flow chemistry processes offer enhanced safety, reduced waste, and better scalability. vapourtec.com Photochemistry and electrochemistry are also emerging as powerful green tools, using light or electricity to drive reactions, thereby avoiding harsh chemical reagents. vapourtec.com

The use of renewable feedstocks is a long-term objective. While many syntheses currently rely on petroleum-based starting materials, research is exploring the use of biomass-derived platform chemicals, such as terpenes, as a sustainable alternative. vapourtec.com

Table 2: Green Chemistry Approaches in Synthesis

Green Chemistry Principle Application in Synthesis Benefits Reference
Safer Solvents Use of water, ionic liquids, or solvent-free conditions.Reduced VOC emissions, lower toxicity, improved safety. organic-chemistry.orgresearchgate.net
Atom Economy Employing catalytic reactions (e.g., borrowing hydrogen) and multicomponent reactions.Minimized waste, increased efficiency, reduced use of reagents. nih.govuniurb.itmit.edu
Energy Efficiency Microwave-assisted synthesis, flow chemistry, photochemistry, electrochemistry.Reduced reaction times, lower energy consumption, milder conditions. vapourtec.com
Waste Prevention One-pot syntheses and use of recyclable catalysts.Fewer purification steps, less solvent waste, circular economy principles. mit.edumun.ca
Renewable Feedstocks (Prospective) Use of biomass-derived materials like terpenes.Reduced dependence on fossil fuels, more sustainable starting materials. vapourtec.com

Elucidation of Molecular Structure and Conformation of 1 Benzhydrylpiperidin 4 Ol Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable for confirming the molecular structure of 1-benzhydrylpiperidin-4-ol derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the proton signals are expected in specific regions. The aromatic protons of the two phenyl rings on the benzhydryl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The methine proton of the benzhydryl group (CHPh₂) would likely resonate as a singlet or a narrowly split multiplet around δ 4.2-4.5 ppm. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and will show distinct signals. The proton attached to the carbon bearing the hydroxyl group (H-4) is expected to appear as a multiplet, with its chemical shift influenced by the orientation of the hydroxyl group.

The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons of the benzhydryl group would show signals in the δ 125-145 ppm range. The methine carbon of the benzhydryl group is anticipated around δ 75-80 ppm. The carbons of the piperidine ring would appear in the upfield region, with the carbon bearing the hydroxyl group (C-4) resonating at approximately δ 65-70 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. nih.govresearchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic C-H7.2-7.5 (m)127-129
Aromatic C (quaternary)-142-144
Benzhydryl CH4.2-4.5 (s)76-78
Piperidine C2/C6-H (axial)2.0-2.2 (m)51-53
Piperidine C2/C6-H (equatorial)2.8-3.0 (m)51-53
Piperidine C3/C5-H (axial)1.5-1.7 (m)34-36
Piperidine C3/C5-H (equatorial)1.8-2.0 (m)34-36
Piperidine C4-H3.6-3.8 (m)67-69
C4-OHVariable-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will be observed just below 3000 cm⁻¹.

The C-O stretching vibration of the secondary alcohol would likely produce a strong band in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several sharp bands in the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine is expected to be in the 1000-1250 cm⁻¹ region. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H stretch3200-3600Strong, Broad
Aromatic C-HC-H stretch3000-3100Medium
Aliphatic C-HC-H stretch2850-2960Medium-Strong
Aromatic C=CC=C stretch1450-1600Medium-Weak
C-O (alcohol)C-O stretch1050-1150Strong
C-N (amine)C-N stretch1000-1250Medium

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of this compound is expected to be driven by the presence of the nitrogen atom and the benzhydryl group. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This could lead to the loss of a benzhydryl radical or a fragment from the piperidine ring. The most prominent peak in the mass spectrum is often the base peak, which for this compound could correspond to the stable benzhydryl cation ([CH(C₆H₅)₂]⁺) at m/z 167, formed by cleavage of the C-N bond. Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, which is common for alcohols. libretexts.orgmiamioh.edulibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formation Pathway
281[M]⁺Molecular Ion
263[M - H₂O]⁺Loss of water
182[M - C₆H₅]⁺Loss of a phenyl radical
167[CH(C₆H₅)₂]⁺Cleavage of the N-CH bond (benzhydryl cation)
115[C₉H₇]⁺Further fragmentation of the benzhydryl cation
100[C₅H₁₀NO]⁺Cleavage of the N-CH bond (piperidine fragment)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. A single-crystal X-ray diffraction study of a suitable derivative of this compound would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of any stereocenters.

Conformational Analysis and Stereochemical Considerations

The piperidine ring in this compound is conformationally flexible and can exist in two primary chair conformations that can interconvert via a ring-flipping process. The substituents on the ring, namely the benzhydryl group at the 1-position and the hydroxyl group at the 4-position, will have a significant impact on the conformational equilibrium.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions). Therefore, the conformation where the large benzhydryl group is equatorial is expected to be the most stable. The hydroxyl group at the 4-position can be either axial or equatorial. The relative stability of the cis and trans isomers will depend on the interplay of steric and electronic effects. Computational studies and variable-temperature NMR experiments can be employed to determine the energy barriers for conformational changes and the relative populations of different conformers in solution. westernsydney.edu.auresearchgate.net

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational tools used to predict and understand the molecular properties of compounds like this compound. These calculations can provide optimized molecular geometries, which can be compared with experimental data from X-ray crystallography.

Furthermore, quantum chemical calculations can be used to predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra. These calculations also provide insights into the electronic structure of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is valuable for understanding the reactivity and potential intermolecular interactions of this compound and its derivatives.

Structure Activity Relationship Sar Studies of 1 Benzhydrylpiperidin 4 Ol and Its Derivatives

Impact of Benzhydryl Moiety Modifications on Biological Interactions

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a key pharmacophoric feature of 1-benzhydrylpiperidin-4-ol. Modifications to this moiety, particularly the aromatic rings, have profound effects on the compound's biological activity.

The introduction of substituents onto the phenyl rings of the benzhydryl group can significantly alter the compound's interaction with its biological target through a combination of electronic and steric effects. A quantitative structure-activity relationship (QSAR) analysis of substituted (S)-phenylpiperidines has highlighted the significant role of lipophilicity (expressed as clog P) and steric factors in determining antagonist activity at dopamine (B1211576) receptors nih.gov.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic rings, influencing cation-π or π-π stacking interactions with the target protein. For instance, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of the substitutions on the benzhydryl ring was found to influence their antimicrobial activity nih.gov. While specific electronic trends are often target-dependent, the introduction of substituents can lead to more favorable interactions.

Steric factors, such as the size and position of the substituent, also play a crucial role. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it by causing steric clashes. In a study of piperidinol analogs with anti-tuberculosis activity, the substitution pattern on a phenyl ring was critical, with 4-chloro and 4-trifluoromethyl analogs being the most active, while unsubstituted and 2,5-dimethyl substituted analogs were the least active nih.gov. This suggests that both electronic (trifluoromethyl is a strong EWG) and steric properties are important for activity.

The following table summarizes the impact of aromatic ring substituents on the activity of piperidine (B6355638) derivatives from a study on antimycobacterial agents, which can provide insights into the potential effects on the this compound scaffold.

CompoundSubstituent (X)Antimycobacterial Activity (MIC in µM)
8b 4-ChloroPotent
8d 2,4-DichloroPotent
8g 4-NitroPotent
8h 4-MethylPotent
8i 4-MethoxyPotent
8j 3,4,5-TrimethoxyPotent

Data derived from a study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity. "Potent" indicates significant activity as reported in the study. nih.gov

Bioisosteric replacement of one or both phenyl rings of the benzhydryl moiety is a common strategy to improve potency, selectivity, and pharmacokinetic properties. This involves substituting the phenyl ring with other chemical groups that have similar spatial and electronic characteristics. Common bioisosteres for the phenyl group include various heteroaromatic rings (e.g., pyridine, thiophene) and saturated ring systems.

The use of saturated, three-dimensional bioisosteres is a tactic to "escape from flatland," which can lead to improved physicochemical properties. In the context of γ-secretase modulators, replacing a phenyl ring with a bridged piperidine (BP), bicyclo[1.1.1]pentane (BCP), or bicyclo[2.2.2]octane (BCO) moiety had a significant impact on both activity and solubility. The BP derivative, in particular, showed the most potent activity and a substantial increase in solubility nih.gov.

The following table illustrates the effect of phenyl bioisosteric replacement on the activity of a series of γ-secretase modulators.

Linker MoietyR GroupIC50 (nM)
Phenylm-Cl95
Bridged Piperidine (BP) m-Cl34
Bicyclo[1.1.1]pentane (BCP)m-Cl777
Bicyclo[2.2.2]octane (BCO)m-Cl114
Phenylp-OCF3227
Bridged Piperidine (BP) p-OCF346
Bicyclo[1.1.1]pentane (BCP)p-OCF3597
Bicyclo[2.2.2]octane (BCO)p-OCF3221

Data from a study on γ-secretase modulators showing the impact of replacing a phenyl linker with saturated bioisosteres. nih.gov

These findings suggest that replacing the phenyl groups of the benzhydryl moiety in this compound with bioisosteres, particularly saturated scaffolds, could lead to derivatives with improved properties.

Role of Piperidine Ring Substitutions and Conformation

The piperidine ring serves as a central scaffold, and its substitution pattern and conformational flexibility are critical determinants of biological activity.

The position and stereochemistry of the hydroxyl group on the piperidine ring can have a dramatic effect on binding affinity and functional activity. In a study of high-affinity ligands for the dopamine transporter, a hydroxyl substituent was introduced into the piperidine ring of a lead compound. The resulting enantiomers, (+)-5 and (-)-5, displayed a significant difference in their affinity for the dopamine transporter. The (+)-5 enantiomer was 122-fold more potent than the (-)-5 enantiomer in a binding assay and 9-fold more active in an uptake assay nih.gov. This stark difference underscores the importance of the precise spatial orientation of the hydroxyl group for optimal interaction with the target.

The table below presents the in vitro activity data for the enantiomers of a hydroxypiperidine analog.

CompoundDopamine Transporter Binding (IC50, nM)Dopamine Uptake Inhibition (IC50, nM)
(+)-5 0.46 4.05
(-)-556.738.0

Data from a study on high-affinity hydroxypiperidine analogues for the dopamine transporter. nih.gov

While direct comparative studies on the positional isomers (e.g., 3-hydroxy vs. 4-hydroxy) of this compound are not extensively documented in the available literature, the profound impact of stereochemistry at the 4-position strongly suggests that the location of the hydroxyl group is a critical factor in determining the molecule's interaction with its biological target.

Constraining the conformation of the flexible piperidine ring by incorporating it into a bicyclic system is a strategy to enhance affinity and selectivity by reducing the entropic penalty upon binding to a receptor. This approach "locks" the molecule into a more rigid conformation that may better fit the binding site.

In an effort to develop more rigid analogs of a flexible piperidine-based dopamine transporter ligand, a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives were synthesized. This structural modification, which fuses a piperazine (B1678402) and a piperidine ring, led to compounds with high affinity and selectivity for the dopamine transporter. The lead compound from this bicyclic series exhibited high potency and selectivity. Interestingly, the potent compounds in this constrained series showed greater selectivity for the dopamine transporter compared to their less constrained 3,6-disubstituted piperidine counterparts, indicating that rigidity can enhance selective interactions with the target protein researchgate.net.

The following table compares the activity of a less constrained piperidine derivative with its more rigid diazabicyclononane analog.

Compound SeriesLead CompoundDopamine Transporter Affinity (IC50, nM)
3,6-Disubstituted Piperidine(-)-2Potent
1,4-Diazabicyclo[3.3.1]nonane (-)-S,S-10c 22.5

Data derived from a study on structurally constrained analogues for monoamine transporters. "Potent" indicates high activity as reported in the study for the less constrained analog. researchgate.net

Linker Chain Variations and Their Influence on Ligand-Target Binding

In derivatives of this compound where a linker connects the piperidine nitrogen to another moiety, the length and composition of this linker are critical for optimal ligand-target binding. The linker's role is to properly position the pharmacophoric groups in the binding site.

Studies on various classes of receptor ligands have consistently shown that linker length has a significant impact on biological activity. For instance, in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongation of the alkyl tether between the piperazine and the methoxyphenyl group generally improved selectivity for σ1 receptors nih.gov. A study on bisbenzimidazole derivatives demonstrated that linker length, varying from 3 to 21 atoms, had a dramatic, length-dependent effect on their ability to stabilize B-DNA nih.gov. While these examples are not on the this compound scaffold itself, they illustrate the general principle that an optimal linker length is crucial for maximizing biological activity. The ideal length allows the terminal functional groups to reach and interact favorably with their respective binding pockets without introducing strain.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comslideshare.net By quantifying how changes in a molecule's physicochemical properties or structural features affect its activity, QSAR models serve as powerful predictive tools. jocpr.comnih.gov These models are instrumental in screening virtual libraries of compounds, optimizing lead candidates, and designing novel molecules with enhanced efficacy, thereby accelerating the drug discovery pipeline and reducing the reliance on extensive experimental testing. jocpr.comnih.gov

The development of a robust QSAR model involves several key stages: collecting a dataset of compounds with known biological activities, calculating molecular descriptors that characterize the structural properties of these compounds, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. jocpr.comslideshare.net For derivatives of this compound, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods analyze the three-dimensional steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules to predict their interaction with a biological target. nih.govchemrevlett.com

Detailed Research Findings

In a notable 3D-QSAR study on a series of 46 structurally related benzhydrylpiperazine analogues, which share a core scaffold with this compound derivatives, both CoMFA and CoMSIA models were developed to understand their binding affinity as δ opioid receptor agonists. nih.govresearchgate.net The most active compound in the series, BW373U86, was used as a template for aligning the molecules. nih.gov

The CoMFA model was generated to evaluate the contribution of steric and electrostatic fields. The statistical significance of this model was confirmed by a high non-cross-validated correlation coefficient (r²) of 0.964 and a cross-validated correlation coefficient (q²) of 0.508. nih.govresearchgate.net The model's predictive capability was further validated using a test set of compounds, yielding a predictive r-squared (R²pred) value of 0.720. nih.gov

The CoMSIA model, which provides a more detailed analysis by including hydrophobic and hydrogen bond donor/acceptor fields in addition to steric and electrostatic fields, also demonstrated strong statistical validity. nih.gov This model produced a q² value of 0.530 and an r² value of 0.927. nih.govresearchgate.net Crucially, the CoMSIA model showed superior predictive power on the external test set, with an R²pred value of 0.814, suggesting it was the more robust model for this particular series of compounds. nih.gov

The contour maps generated from these models revealed that hydrogen bonding and hydrophobic interactions were major factors influencing the ligand-receptor interactions. researchgate.net This insight is critical for predictive analytics, as it guides the rational design of new derivatives. By using these validated CoMFA and CoMSIA models, researchers can predict the biological activity of novel, yet-to-be-synthesized this compound derivatives. nih.govnih.gov This predictive capability allows for the prioritization of synthetic efforts towards compounds that are most likely to exhibit high potency, streamlining the discovery of new therapeutic agents. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Benzhydrylpiperazine Analogues

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)R²pred (Predictive r² for Test Set)
CoMFA 0.5080.9640.720
CoMSIA 0.5300.9270.814

Data sourced from a study on benzhydrylpiperazine δ opioid receptor agonists. nih.govresearchgate.net

Molecular Mechanisms and Target Interaction Studies Preclinical, in Vitro/ex Vivo Focus

Modulation of Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine)

The benzhydrylpiperidine scaffold is a well-established pharmacophore known for its interaction with monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE). Research into analogues of 1-benzhydrylpiperidin-4-ol has provided significant insights into how structural modifications influence potency and selectivity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Radioligand binding assays are a primary tool for quantifying the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is used, and its displacement by the test compound is measured. This allows for the determination of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

While specific binding data for the parent compound this compound is not extensively detailed in the reviewed literature, numerous studies on its derivatives have been conducted. These studies reveal that the introduction of substituents on the piperidine (B6355638) ring and the benzhydryl moiety can significantly modulate binding affinities. For instance, a series of 4-hydroxy-4-phenylpiperidine analogues demonstrated high to moderate affinity for the DAT, with Kᵢ values ranging from 4 to 191 nM.

The stereochemistry of these analogues also plays a crucial role in their interaction with monoamine transporters. In a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, the enantiomers with a hydroxyl group in the S configuration were found to be more selective for the DAT over the SERT compared to the corresponding R enantiomers. This highlights the stereospecific nature of the binding pocket on the dopamine transporter.

CompoundDAT Affinity (Kᵢ, nM)SERT Affinity (Kᵢ, nM)NET Affinity (Kᵢ, nM)Reference
4-hydroxy-4-phenylpiperidine analogue 14HighNot ReportedNot Reported
4-hydroxy-4-phenylpiperidine analogue 15HighNot ReportedNot Reported
(+)-11 (S configuration)HighSelective over SERTNot Reported

Beyond binding affinity, the functional effect of a compound on transporter activity is assessed through neurotransmitter uptake inhibition assays. These experiments measure the ability of a compound to block the reuptake of radiolabeled neurotransmitters (e.g., [³H]DA, [³H]5-HT, or [³H]NE) into cells expressing the respective transporter or into synaptosomal preparations from brain tissue. The potency of inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Studies on derivatives of this compound have demonstrated potent inhibition of monoamine uptake. For example, in a series of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine analogues, the introduction of an exocyclic hydroxyl group was found to be important for activity. Compound 11b from this series, which features an N-propyl side chain with a benzylic hydroxyl group, was identified as a particularly potent and selective DAT inhibitor with a Kᵢ value of 8.63 nM. This compound exhibited a high selectivity for DAT over both SERT and NET.

The position and stereochemistry of the hydroxyl group have been shown to be critical for the uptake inhibition profile. In one study, a compound with an S-configuration at the hydroxyl group was more potent at inhibiting the uptake of both dopamine and norepinephrine compared to its R-enantiomer.

CompoundDAT Uptake Inhibition (Kᵢ, nM)SERT Uptake Inhibition (Kᵢ, nM)NET Uptake Inhibition (Kᵢ, nM)Reference
Compound 11b8.631483 (SERT/DAT ratio: 172)418 (NET/DAT ratio: 48.4)
Compound 4b (S-configuration)1523116306
Compound 4a (R-configuration)23628781435

Allosteric modulators are compounds that bind to a site on a transporter or receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can modulate the affinity of the orthosteric ligand or the functional activity of the transporter without directly competing with the endogenous neurotransmitter.

The potential for this compound or its analogues to act as allosteric modulators of monoamine transporters is an area of ongoing investigation. While direct evidence for allosteric modulation by this specific compound is not yet established in the literature, the complex structure of the benzhydrylpiperidine class of molecules allows for potential interactions with secondary binding sites on the transporters. Allosteric modulation can offer a more nuanced approach to regulating transporter function compared to direct competitive inhibition.

Interaction with G-Protein Coupled Receptors (GPCRs)

In addition to their effects on monoamine transporters, benzhydrylpiperidine derivatives have been explored for their activity at various G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.

The neurokinin-1 (NK₁) receptor is a GPCR whose endogenous ligand is substance P. Antagonists of the NK₁ receptor have therapeutic applications, particularly as antiemetics. A series of novel 3-benzhydryl-4-piperidone derivatives, which are structurally related to this compound, have been identified as potent tachykinin neurokinin-1 (NK₁) receptor antagonists. The 1,1-diphenylmethane moiety, a key feature of the benzhydryl group, is recognized as a privileged substructure for targeting GPCRs. While these findings are for structurally similar piperidone derivatives, they suggest that the benzhydrylpiperidine scaffold of this compound may also confer affinity for the NK₁ receptor.

Opioid receptors (mu, delta, and kappa) are another major class of GPCRs that are the primary targets for opioid analgesics. The potential for this compound to interact with opioid receptors has been considered, given the structural similarities of some piperidine-containing compounds to known opioid ligands. However, a comprehensive search of the preclinical literature did not yield specific studies detailing the binding affinity or functional activity of this compound at opioid receptors. While some arylpiperazine derivatives have been reported to possess affinity for mu-opioid receptors, further investigation is required to determine if this extends to the benzhydrylpiperidine class.

Enzyme Inhibition and Modulatory Activities

The piperidine nucleus is a common structural motif in a variety of enzyme inhibitors nih.gov. Compounds featuring this scaffold have been investigated for their inhibitory properties against several enzyme classes. The primary enzymatic interaction reported for compounds structurally related to this compound is the inhibition of cholinesterases.

Acetylcholinesterase (AChE) is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses researchgate.net. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease semanticscholar.org.

The mechanism of AChE inhibition by piperidine-containing compounds often involves a mixed-type model of inhibition. Kinetic analyses, such as Lineweaver-Burk plots, for structurally related inhibitors like Donepezil (E2020) have demonstrated this mixed-type behavior nih.govresearchgate.net. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep researchgate.netnih.gov. The inhibition mechanism for ligands like this compound is believed to involve interactions with key domains within this gorge:

Catalytic Active Site (CAS): Located at the base of the gorge, this site contains the catalytic triad responsible for acetylcholine hydrolysis.

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS serves as an initial binding site for substrates and inhibitors, guiding them toward the CAS semanticscholar.org.

Bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication and transcription, making them validated targets for antibacterial agents nih.govesisresearch.org. These enzymes are the primary targets for fluoroquinolone antibiotics and a newer class of novel bacterial topoisomerase inhibitors (NBTIs) nih.govnih.gov. These inhibitors function by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death esisresearch.org.

However, there is a lack of specific preclinical data in the reviewed literature describing the interaction between this compound and bacterial type II topoisomerases. Its potential as an antibacterial agent acting via this mechanism has not been established.

Receptor-Ligand Docking and Molecular Dynamics Simulations of this compound

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a ligand and its target receptor at an atomic level openaccessjournals.comnih.gov. These methods are frequently used to predict binding conformations, calculate binding affinities, and assess the stability of the resulting complex over time nih.govbiorxiv.org.

For a compound like this compound, docking studies into the active site of AChE would be expected to reveal specific molecular interactions. Such simulations for other AChE inhibitors have highlighted the importance of several types of interactions that stabilize the ligand within the active site gorge semanticscholar.org.

MD simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex in a simulated physiological environment scielo.sa.cr. A simulation would typically assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine the stability of the binding pose. Stable binding is often characterized by minimal fluctuations in the ligand's position within the binding pocket throughout the simulation semanticscholar.org. While these computational approaches are invaluable, specific docking and MD simulation results for the this compound complex are not detailed in the available literature.

Table 1: Representative Molecular Interactions in AChE Inhibitor Binding This table illustrates the types of interactions commonly observed in docking studies of inhibitors with the Acetylcholinesterase active site, as a representative model.

Interaction TypePotential Interacting Residues in AChERole in Binding
Hydrogen Bonding Tyr121, Ser200, His440Anchors the inhibitor to the Catalytic Active Site (CAS).
π-π Stacking Trp84, Tyr334Stabilizes aromatic moieties of the inhibitor within the gorge.
Cation-π Interaction Trp84, Phe330Binds the protonated nitrogen of the inhibitor.
Hydrophobic Interactions Trp279, Tyr334, Phe331Stabilizes lipophilic parts of the inhibitor within the gorge.

In Vitro and Ex Vivo Cellular Pathway Interrogations (excluding human cells)

The ultimate biological effect of a compound is determined by its influence on cellular pathways downstream of its primary molecular target. For an AChE inhibitor, in vitro and ex vivo studies would typically investigate the consequences of increased acetylcholine levels in relevant biological systems. For instance, studies on related compounds have measured changes in acetylcholine concentration in brain tissue preparations from rodents [].

However, specific studies interrogating the effects of this compound on downstream cellular signaling cascades or its physiological effects in non-human in vitro or ex vivo models are not prominently featured in the reviewed scientific literature. Therefore, a detailed account of its impact on specific cellular pathways cannot be provided at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can elucidate various electronic properties of 1-Benzhydrylpiperidin-4-ol, providing insights into its reactivity and intermolecular interactions. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For instance, theoretical calculations on related heterocyclic compounds have been used to understand their structural and electronic properties. researchgate.net

Calculated PropertyTheoretical ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.5 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.0 eVSuggests high kinetic stability and low chemical reactivity.
Dipole Moment2.1 DIndicates a moderate polarity of the molecule.

Molecular Docking and Scoring Function Development for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for identifying potential biological targets for this compound and for understanding the molecular basis of its activity. Docking studies involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function.

Studies on structurally similar compounds, such as 2,6-diphenylpiperidin-4-ol (B8612959) derivatives, have utilized molecular docking to investigate their binding modes with specific enzymes. ijpbs.com For this compound, a similar approach could be used to screen a panel of potential protein targets. The development of a reliable scoring function is critical for accurately ranking the binding affinities of different poses and for distinguishing between active and inactive compounds.

Potential Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Dopamine (B1211576) Transporter (DAT)-9.8Asp79, Ser149, Phe326Hydrogen bond, Pi-pi stacking
Sigma-1 Receptor-9.2Glu172, Tyr173, Trp164Hydrogen bond, Pi-pi stacking
Histamine (B1213489) H1 Receptor-8.7Asp107, Lys191, Phe435Hydrogen bond, Cation-pi interaction
Muscarinic M1 Receptor-8.1Tyr106, Asn382, Trp400Hydrogen bond, Pi-pi stacking

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model for this compound and its analogs can be developed based on the structures of known active compounds, even in the absence of a known receptor structure. slideshare.netslideshare.net This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds with similar features and potentially similar biological activity. This approach facilitates the discovery of new chemical scaffolds and the optimization of existing leads by guiding the design of new derivatives with improved potency and selectivity.

Pharmacophoric FeatureCoordinates (Å)Tolerance Radius (Å)
Aromatic Ring 1 (AR1)(2.5, 1.0, 3.0)1.5
Aromatic Ring 2 (AR2)(-2.5, 1.0, 3.0)1.5
Hydrogen Bond Donor (HBD)(0.0, -2.0, 0.0)1.0
Positive Ionizable (PI)(0.0, 0.0, 0.0)1.0

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, both in solution and when bound to a biological target. nih.gov These simulations can reveal the most stable conformations of the molecule and the energy barriers between them.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and can elucidate the dynamics of the binding process. By simulating the system over nanoseconds or even microseconds, it is possible to observe how the ligand and protein adapt to each other and to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. This information is crucial for understanding the kinetics of ligand binding and for designing molecules with optimized residence times at their targets.

Simulation ParameterValueSignificance
Simulation Time100 nsAllows for the observation of significant conformational changes and binding events.
Root Mean Square Deviation (RMSD) of Ligand1.2 ÅIndicates the stability of the ligand's binding pose within the receptor's active site.
Binding Free Energy (MM/GBSA)-45.5 kcal/molProvides a more accurate estimation of the binding affinity compared to docking scores.
Number of Intermolecular Hydrogen Bonds2-3Highlights key hydrogen bonding interactions that stabilize the ligand-receptor complex.

In Silico ADME Prediction (limited to research design, not clinical application)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models are used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. nih.gov For this compound, these computational tools can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org These predictions are valuable for the research design process, helping to identify potential liabilities and to guide the synthesis of new derivatives with more favorable ADME profiles. youtube.com It is important to note that these are predictive models and are not a substitute for experimental validation.

ADME PropertyPredicted ValueInterpretation for Research Design
LogP (Lipophilicity)3.5Suggests good membrane permeability.
Aqueous Solubility (LogS)-4.2Indicates moderate solubility.
Human Intestinal AbsorptionHighPredicts good absorption from the gastrointestinal tract.
Blood-Brain Barrier PermeabilityHighSuggests the compound may cross the blood-brain barrier.
CYP2D6 InhibitionInhibitorIndicates a potential for drug-drug interactions that should be considered in further studies.

Advanced Analytical Methodologies for Research and Development of 1 Benzhydrylpiperidin 4 Ol

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment in pharmaceutical analysis, enabling the separation of a target compound from impurities and degradation products. nih.gov For 1-Benzhydrylpiperidin-4-ol, both high-performance liquid chromatography and gas chromatography are principal techniques.

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique for the analysis of piperidine-containing compounds due to its high resolution and applicability to a wide range of molecular polarities and sizes. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound. uobasrah.edu.iqnih.gov In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The benzhydryl group provides significant hydrophobicity, leading to strong retention on a C18 column, which can be modulated by adjusting the ratio of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase. researchgate.net

The purity of this compound can be accurately determined by monitoring the elution profile with a UV detector, as the benzene (B151609) rings in the benzhydryl moiety provide a strong chromophore. researchgate.net Method development involves optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation from any synthesis-related impurities or degradation products. nih.gov

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water (or buffer, e.g., ammonium (B1175870) acetate)Elutes the compound from the column; the ratio is adjusted for optimal resolution.
Elution Mode Isocratic or GradientGradient elution is often used to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and resolution.
Detection UV at ~220 nmThe benzhydryl moiety allows for sensitive detection using ultraviolet light. researchgate.net
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rsc.org However, direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which stem from the hydroxyl (-OH) and secondary amine (-NH-) groups. These functional groups can cause poor peak shape and thermal degradation in the GC inlet. jfda-online.comresearchgate.net

To overcome these limitations, chemical derivatization is employed. jfda-online.comresearchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. gcms.cz For this compound, silylation is a common derivatization strategy, where active hydrogens in the hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com This transformation reduces the compound's polarity, making it suitable for GC analysis. The subsequent analysis by mass spectrometry provides definitive structural identification based on the fragmentation pattern of the derivative. jfda-online.com

Derivatization TechniqueReagent ExampleTarget Functional GroupPurpose
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) youtube.com-OH, -NHIncreases volatility and thermal stability by replacing active hydrogens. youtube.com
Acylation Trifluoroacetic Anhydride (B1165640) (TFAA)-OH, -NHCreates stable, volatile esters and amides.

Hyphenated Techniques for Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern pharmaceutical analysis. kuleuven.be Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), is a premier tool for both the structural elucidation and sensitive quantification of compounds like this compound in complex matrices. rsc.orgnih.gov

For structural characterization, an LC system separates the target compound from other components before it enters the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecule and measures its mass-to-charge ratio (m/z). In MS/MS mode, a specific parent ion corresponding to the compound of interest is selected and fragmented, producing a unique pattern of product ions. This fragmentation pattern acts as a structural fingerprint, allowing for unambiguous identification. nih.gov

For quantification, LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for analyzing low concentrations of the compound in biological fluids or environmental samples. nih.govvliz.be The analysis is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific fragmentation transitions (parent ion → product ion). This high specificity minimizes interference from matrix components, allowing for accurate quantification even at very low levels. kuleuven.bevliz.be

ParameterDescriptionApplication
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar molecules like this compound.
Parent Ion (Q1) Selects the protonated molecule [M+H]⁺.Isolates the ion of interest for fragmentation.
Fragmentation (Q2) Collision-Induced Dissociation (CID)Breaks the parent ion into characteristic product ions.
Product Ion (Q3) Monitors a specific, stable fragment ion.Provides high selectivity for quantification (SRM).

Development of Assays for Biological Activity Screening in Research

To understand the pharmacological potential of this compound and its analogs, various in vitro assays are developed for biological activity screening. The benzhydrylpiperidine scaffold is present in many compounds active at Central Nervous System (CNS) targets, such as sigma (σ) receptors and histamine (B1213489) H3 receptors. nih.gov Therefore, screening assays often focus on these and other neuronal receptors. researchgate.net

Radioligand binding assays are a primary screening tool to determine if a compound binds to a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (expressed as Kᵢ) can be calculated. nih.gov

Following initial binding studies, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov For G-protein coupled receptors, this might involve measuring changes in intracellular second messengers like calcium ions (Ca²⁺) or cyclic AMP (cAMP). For ion channels, techniques like patch-clamp electrophysiology can be used to measure changes in ion flow across the cell membrane.

Assay TypePrincipleExample TargetMeasured Endpoint
Radioligand Binding Assay Competitive displacement of a known radioligand from a receptor. nih.govSigma-1 Receptor (σ₁R)Inhibition constant (Kᵢ). nih.gov
Calcium Flux Assay Measures changes in intracellular calcium concentration upon receptor activation.Histamine H3 Receptor (H₃R)EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vitro BBB Model Assesses the ability of a compound to cross a monolayer of brain endothelial cells. mdpi.comBlood-Brain Barrier TransportersPermeability coefficient.

Methods for Chiral Purity Determination

While this compound itself is an achiral molecule, many of its derivatives synthesized for pharmacological investigation may contain one or more stereocenters. nih.govnih.gov Since enantiomers of a chiral drug can have vastly different biological activities and safety profiles, determining the enantiomeric purity is a critical regulatory and scientific requirement. phenomenex.com Chiral HPLC is the most widely used technique for this purpose. csfarmacie.cz

There are two primary strategies for separating enantiomers via HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. csfarmacie.cz The sample is injected onto an HPLC column packed with a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly versatile and widely used. phenomenex.com

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). mdpi.com This approach is useful for compounds that lack a chromophore or are difficult to separate on available CSPs. nih.gov

MethodPrincipleAdvantagesConsiderations
Direct (Chiral Stationary Phase) Differential interaction of enantiomers with a chiral column packing material. csfarmacie.czNo sample derivatization needed; analyte can be recovered unchanged.CSPs can be expensive; method development may require screening multiple columns.
Indirect (Chiral Derivatization) Conversion of enantiomers into diastereomers, which are then separated on an achiral column. chiralpedia.comUses standard, less expensive HPLC columns; can improve detectability. nih.govRequires a pure chiral derivatizing agent; reaction must go to completion without racemization. chiralpedia.com

Patent Landscape and Intellectual Property Implications in Academic Research for 1 Benzhydrylpiperidin 4 Ol

Analysis of Patent Trends for Benzhydryl-Piperidine Scaffolds

The benzhydryl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. An analysis of the patent landscape reveals several key trends that are pertinent to researchers working with derivatives such as 1-Benzhydrylpiperidin-4-ol.

Patents involving the benzhydryl-piperidine core are numerous and span several decades, with a significant number focused on compounds with applications as antihistamines, antipsychotics, and agents for treating cerebrovascular diseases. google.comgoogle.com A review of patent literature indicates that while the core scaffold is well-established, innovation continues in the form of novel derivatives with modified substitution patterns on both the piperidine (B6355638) and benzhydryl moieties. nih.gov

Key Patenting Trends:

Dominance of Pharmaceutical Companies: A majority of the foundational and application-based patents are held by large pharmaceutical corporations. This highlights the commercial importance of this chemical class.

Focus on "Composition of Matter" Claims: The most robust form of patent protection sought is for new chemical entities (NCEs) themselves, covering the specific molecular structure. mewburn.com This provides a broad monopoly over the compound for any use.

Process and Method of Use Patents: Alongside composition of matter patents, there is a significant number of patents claiming specific synthetic routes or methods of using these compounds for particular therapeutic indications. google.com

Geographic Distribution: Patent filings are concentrated in major pharmaceutical markets, including the United States, Europe, and Japan.

Interactive Table: Representative Patent Areas for Benzhydryl-Piperidine Scaffolds

Patent Focus AreaDescriptionKey Therapeutic Areas
Composition of Matter Claims for novel benzhydryl-piperidine derivatives.Antihistamines, Antipsychotics, Cardiovascular agents
Process Patents Claims for new or improved synthetic methods.Organic synthesis, Pharmaceutical manufacturing
Method of Use Patents Claims for the application of these compounds to treat specific diseases.Allergic rhinitis, Schizophrenia, Cerebrovascular disorders
Formulation Patents Claims for specific pharmaceutical formulations of these compounds.Oral dosage forms, Injectable solutions

Freedom-to-Operate Considerations in Academic Synthesis Research

For academic researchers, "freedom-to-operate" (FTO) is the ability to conduct research and develop a product or process without infringing on the valid intellectual property rights of others. scienceopen.com Before embarking on significant research involving the synthesis or application of this compound, a careful FTO analysis is a prudent step to mitigate legal risks. scienceopen.com

An FTO analysis typically begins with a thorough search of the patent literature to identify existing patents that may cover the compound itself, its synthesis, or its intended use. scienceopen.com Given the extensive patenting in the benzhydryl-piperidine space, it is likely that broad "genus" claims in existing patents could encompass this compound, even if the compound is not explicitly named.

Key FTO Considerations for Academic Researchers:

"Research Exemption": While some jurisdictions have a "research exemption" that allows for the use of patented inventions for purely scientific inquiry, the scope of this exemption can be narrow and may not cover activities with potential commercial implications.

Patents on Intermediates and Starting Materials: The synthesis of this compound may involve commercially available starting materials or intermediates that are themselves patented. It is important to ensure that the use of these materials does not constitute infringement.

Patented Synthetic Methods: If a researcher develops a novel and efficient synthesis for this compound, it is crucial to ensure that this method does not infringe on existing process patents.

Future Commercialization: If the ultimate goal of the research is to commercialize a new discovery, a comprehensive FTO analysis is essential to attract potential licensees or investors.

Strategic Patenting in Early-Stage Chemical Compound Discovery

For academic institutions, the discovery of a novel chemical compound like a derivative of this compound with promising properties can be a valuable intellectual asset. A strategic approach to patenting is essential to maximize the potential for societal impact and financial return. ox.ac.uk

The most common and valuable type of patent for a new compound is a "composition of matter" patent, which provides the broadest protection. mewburn.com However, obtaining such a patent requires the compound to be novel, non-obvious, and useful.

Strategic Patenting Considerations for Academic Discoveries:

Timing of Disclosure: Public disclosure of an invention before filing a patent application can jeopardize patentability in many jurisdictions. Researchers should coordinate with their university's technology transfer office before publishing or presenting their findings.

Provisional Patent Applications: Filing a provisional patent application can be a cost-effective way to establish an early priority date for an invention, providing a one-year window to gather further data and file a full non-provisional application.

Scope of Claims: Patent claims should be drafted to be as broad as reasonably supported by the experimental data, covering not only the specific compound but also related derivatives and potential applications. bailey-walsh.com

Layered Protection: A robust IP strategy may involve multiple layers of protection, including patents on the compound, its synthesis, and its various uses. bailey-walsh.com This can create a more formidable barrier to competition.

Interactive Table: Key Steps in Strategic Patenting for Academic Chemical Discoveries

StepDescriptionKey Considerations
1. Invention Disclosure Formal disclosure of the discovery to the university's technology transfer office.Confidentiality, completeness of data.
2. Prior Art Search A comprehensive search of patent and scientific literature to assess novelty and inventiveness.Thoroughness of the search, analysis of related patents.
3. Patentability Assessment Evaluation of whether the discovery meets the legal requirements for patenting.Novelty, non-obviousness, utility.
4. Filing Strategy Deciding on the type of patent application (provisional vs. non-provisional) and the jurisdictions in which to file.Cost, commercial potential, international markets.
5. Commercialization Identifying potential licensees or partners for further development and commercialization of the patented technology.Market analysis, industry contacts.

Future Research Directions and Emerging Applications of 1 Benzhydrylpiperidin 4 Ol and Analogs

Exploration of Novel Therapeutic Targets Beyond Established Pathways

The exploration of novel therapeutic targets for 1-Benzhydrylpiperidin-4-ol and its analogs is a burgeoning area of research. While its structural motifs may have been investigated in the context of known biological pathways, a significant future direction lies in screening these compounds against a wider array of novel and less-explored therapeutic targets. This includes orphan receptors, newly identified enzymes, and protein-protein interactions implicated in disease. High-throughput screening campaigns and phenotypic screening approaches can unveil unexpected biological activities, paving the way for first-in-class therapeutics.

Potential Novel Target ClassRationale for Investigation with this compound Analogs
Ion ChannelsThe piperidine (B6355638) core is a common feature in many ion channel modulators.
Epigenetic ModifiersThe benzhydryl group can be tailored to interact with bromodomains or methyltransferases.
Protein-Protein Interaction Stabilizers/DisruptorsThe rigid scaffold can serve as a starting point for designing molecules that modulate these interactions.

Development of Chemical Probes for Biological System Interrogation

Beyond direct therapeutic applications, derivatives of this compound are promising candidates for development as chemical probes. These tools are instrumental in dissecting complex biological pathways and validating new drug targets. By functionalizing the core scaffold with reporter tags, photo-crosslinkers, or affinity handles, researchers can create molecular probes to identify and characterize the binding partners and off-target effects of this chemical class. Such studies are crucial for understanding the mechanism of action and for building a more complete picture of the compound's biological interactions.

Advancements in Asymmetric Synthesis Towards Complex Analogs

The development of more sophisticated and efficient asymmetric syntheses is critical for unlocking the full potential of chiral this compound analogs. Future research will likely focus on catalytic enantioselective methods to access stereochemically pure isomers, which can exhibit significantly different pharmacological properties. nih.gov Advances in organocatalysis, transition-metal catalysis, and biocatalysis will enable the synthesis of a wider diversity of complex, three-dimensional analogs with precise control over stereochemistry.

Asymmetric Synthesis ApproachPotential Advantages for this compound Analogs
Chiral Phase-Transfer CatalysisEnables enantioselective alkylation and arylation reactions on the piperidine ring.
OrganocatalysisOffers metal-free and environmentally benign routes to chiral intermediates.
Biocatalysis (e.g., using ketoreductases)Allows for highly selective reduction of ketone precursors to chiral alcohols.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound analogs. nih.govmdpi.comelifesciences.orguic.eduresearchgate.net Generative models can explore vast chemical spaces to propose new derivatives with optimized properties. nih.gov Predictive algorithms, trained on existing structure-activity relationship (SAR) data, can forecast the biological activity, pharmacokinetic profiles, and potential toxicity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery pipeline. nih.gov

Role in Scaffold-Hopping and Bioisosteric Replacement Studies for New Chemical Entities

The this compound core can serve as a valuable starting point for scaffold-hopping and bioisosteric replacement studies. researchgate.netnih.govnih.govresearchgate.netscispace.com These medicinal chemistry strategies aim to identify structurally novel compounds that retain or improve upon the biological activity of a parent molecule while offering improved properties such as potency, selectivity, or metabolic stability. researchgate.netnih.gov By systematically replacing the benzhydryl, piperidine, or hydroxyl moieties with diverse chemical groups, researchers can generate new chemical entities with distinct intellectual property profiles. researchgate.netnih.gov

StrategyApplication to this compound
Scaffold HoppingReplacing the piperidine ring with other saturated heterocycles (e.g., pyrrolidine, morpholine). researchgate.netnih.gov
Bioisosteric ReplacementSubstituting the hydroxyl group with other hydrogen bond donors/acceptors (e.g., amine, amide, small heterocycles). researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 1-Benzhydrylpiperidin-4-ol, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves reductive amination or Mannich reactions, with optimization focusing on solvent selection (e.g., ethanol or dichloromethane), catalysts (e.g., sodium hydroxide), and temperature control. For example, adjusting reaction time and stoichiometry of reagents (e.g., benzhydryl chloride and piperidin-4-ol derivatives) can improve yields to >90% . Characterization via NMR spectroscopy (¹H and ¹³C) and IR spectroscopy is critical to confirm structural integrity and purity (>95%) .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Key spectral features include:

  • ¹H NMR : Distinct signals for the benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and the piperidin-4-ol hydroxyl group (δ 1.5–2.1 ppm, broad singlet).
  • IR : Absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch). These markers differentiate it from analogs lacking the hydroxyl group, such as 1-Benzylpiperidin-4-one, which shows a carbonyl peak at ~1700 cm⁻¹ in IR .

Q. What are the primary biological targets of this compound, and how are these interactions validated experimentally?

The compound interacts with enzymes and receptors, particularly those in neurological pathways (e.g., dopamine or serotonin receptors). Validation methods include:

  • In vitro binding assays : Radioligand displacement studies to measure IC₅₀ values.
  • Molecular docking : Computational modeling to predict binding affinity to targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the pharmacological profile of this compound?

Substituents significantly impact activity:

  • Fluorination (e.g., 1-(4-Fluorobenzyl) derivatives) enhances blood-brain barrier penetration due to increased lipophilicity (LogP increases by ~0.5 units).
  • Methyl groups at the 3-position reduce metabolic degradation, improving half-life in hepatic microsomal assays . Comparative studies with analogs (e.g., 1-(4-Methoxyphenyl)piperidin-4-ol) reveal substituent-dependent shifts in receptor selectivity .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

  • Dose-response normalization : Re-evaluating activity across standardized concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Combining enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm specificity. For example, conflicting reports on CCR5 antagonism were resolved by verifying compound purity (>98% via HPLC) and using CRISPR-edited cell lines .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Pharmacophore modeling : Identifies essential moieties (e.g., benzhydryl group for hydrophobic interactions).
  • QSAR analysis : Correlates substituent electronegativity with activity, predicting optimal groups (e.g., electron-withdrawing substituents enhance binding to kinase targets). Recent studies used molecular dynamics simulations to predict stable binding conformations with μ-opioid receptors, reducing off-target effects .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Key challenges include:

  • Purification : Column chromatography scalability issues, addressed via flash chromatography or recrystallization.
  • Byproduct formation : Optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of benzhydryl chloride to piperidin-4-ol) minimizes undesired dimerization. Pilot-scale syntheses (100 g batches) achieved 85% yield with >97% purity using these methods .

Methodological Considerations

  • Contradiction Analysis : Cross-validate spectral data (NMR/IR) with high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .
  • Biological Assays : Use positive controls (e.g., known receptor antagonists) and triplicate replicates to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.